molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6

5-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No.: B015482
CAS No.: 39222-73-6
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring. The product is then purified through recrystallization .

Chemical Reactions Analysis

5-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-tert-Butyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

These compounds share a similar thiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The tert-butyl group in this compound provides unique steric and electronic effects, making it particularly effective as a corrosion inhibitor .

Properties

IUPAC Name

5-tert-butyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXDPEFCLDSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068168
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39222-73-6
Record name 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39222-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Buthidazolamine
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Record name 5-tert-butyl-1,3,4-thiadiazol-2-amine
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Record name BUTHIDAZOLAMINE
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Synthesis routes and methods I

Procedure details

A three-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser was charged with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane. To the stirred solution there was added 364 g (4.0 moles) of thiosemicarbazide. The dropping funnel was charged with 765 g (5.0 moles) of phosphorus oxychloride which was added to the well stirred solution in the reaction vessel. The reaction mixture was stirred and heated at 95°-100°. When the evolution of hydrogen chloride was complete, the mixture was cooled and the liquid phase was removed by decantation. Sufficient hot water was added to dissolve the pot residue. With ice-bath cooling and agitation, there was slowly added 450 ml of 50% aqueous sodium hydroxide. The mixture was cooled to 20° and the product was collected on a vacuum filter. The filter cake was washed with water and dried. There was obtained 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole, m.p. 187°-88°.
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
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364 g
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reactant
Reaction Step Two
Quantity
765 g
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reactant
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0 (± 1) mol
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of pivalic acid (85.1 g, 0.833 mol) in concentrated sulfuric acid (280 ml) was slowly added hydrazinecarbothioamide (76.0 g, 0.833 mol) such that the internal temperature was maintained at 0-4° C. After addition was complete, the resulting mixture was heated to 80° C. and monitored by TLC. After the reaction was complete, the resulting yellow solution was cooled to room temperature, poured into ice, and then adjusted the pH to 7 by the addition of aqueous ammonium hydroxide. The resulting precipitate was filtered to obtain 5-tert-butyl-1,3,4-thiadiazol-2-amine which was used directly without purification.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
280 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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